2-(4-Chloro-3-nitrobenzenesulfonamido)acetic Acid: Structural Profiling, Synthetic Utility, and Applications in Metalloprotease Inhibitor Design
2-(4-Chloro-3-nitrobenzenesulfonamido)acetic Acid: Structural Profiling, Synthetic Utility, and Applications in Metalloprotease Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, functionalized sulfonamides serve as privileged pharmacophores. 2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid (CAS: 81473-65-6) is a highly versatile, bifunctional building block[1]. By integrating an electron-deficient aryl halide, a robust sulfonamide linkage, and a terminal carboxylic acid, this compound provides a critical scaffold for the synthesis of complex bioactive molecules, most notably in the development of zinc-dependent matrix metalloproteinase (MMP) inhibitors[2]. This whitepaper provides an in-depth technical analysis of its molecular architecture, synthetic methodologies, and applications in drug discovery.
Molecular Architecture & Chemical Profiling
The structural logic of 2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid is defined by three distinct functional domains, each offering orthogonal reactivity and pharmacological utility:
-
The 4-Chloro-3-nitrobenzene Core: The nitro functional group is highly polar and electrophilic. Through conjugative interaction with the aromatic ring, it induces strong electron withdrawal[3]. This inductive and mesomeric effect severely depletes electron density at the adjacent para-position, highly activating the chlorine atom for Nucleophilic Aromatic Substitution (SNAr) reactions.
-
The Sulfonamide Linkage: This moiety provides excellent metabolic stability and acts as a classical Zinc Binding Group (ZBG). The tetrahedral geometry of the sulfur atom mimics the transition state of peptide bond hydrolysis, making it an ideal pharmacophore for protease inhibition.
-
The Acetic Acid (Glycine) Tail: Derived from glycine, the carboxylic acid terminal confers aqueous solubility and provides a synthetic handle for amide coupling, enabling the construction of peptidomimetics.
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters critical for formulation and synthetic planning[1][4].
| Property | Value |
| IUPAC Name | 2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid |
| CAS Number | 81473-65-6 |
| Molecular Formula | C8H7ClN2O6S |
| Molecular Weight | 294.67 g/mol |
| Hydrogen Bond Donors | 2 (Sulfonamide -NH, Carboxylic -OH) |
| Hydrogen Bond Acceptors | 6 (-NO2, -SO2-, -C=O, -OH) |
| Rotatable Bonds | 4 |
Synthetic Methodology & Experimental Protocols
The synthesis of N-arylsulfonyl glycine derivatives is typically achieved via a modified Schotten-Baumann reaction[5][6]. As a Senior Application Scientist, it is crucial to understand the causality behind the reaction conditions to prevent the primary failure mode: the hydrolysis of the sulfonyl chloride starting material.
Protocol: Synthesis of 2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid
Causality & Design: Glycine exists as a zwitterion in an aqueous solution. To render the amine nucleophilic, the pH must be elevated (pH 9–10) using an aqueous base (e.g., NaOH or Na2CO3)[6]. However, the highly electrophilic 4-chloro-3-nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis into the unreactive sulfonic acid[5]. Therefore, strict temperature control (0–5 °C) and biphasic or portion-wise addition are mandatory to kinetically favor sulfonamide formation over hydrolysis.
Step-by-Step Methodology:
-
Preparation of the Amine: Dissolve glycine (1.0 eq, 75 mmol) in 100 mL of 1M aqueous NaOH. Cool the solution to 0–5 °C using an ice-water bath.
-
Electrophile Addition: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.05 eq, 78.7 mmol) in a minimal amount of anhydrous THF or acetone. Add this solution dropwise to the aqueous glycine mixture over 45 minutes under vigorous stirring.
-
pH Maintenance: Monitor the pH continuously. As the reaction generates HCl, add 1M NaOH dropwise to maintain the pH between 9 and 10.
-
Reaction Maturation: Allow the mixture to stir at 0–5 °C for 2 hours, then slowly warm to room temperature for an additional 2 hours.
-
Workup & Precipitation: Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted sulfonyl chloride and organic impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 6M HCl. The target compound will precipitate as a solid.
-
Isolation: Filter the precipitate under a vacuum, wash with cold distilled water, and dry under a high vacuum to yield the pure product.
Visualization of Synthetic Workflow
Synthetic workflow and structural diversification of the sulfonamide core.
Application in Drug Development: Targeting Zinc-Dependent Enzymes
The 2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid scaffold is a premier starting point for designing inhibitors against zinc-dependent metalloproteases[2].
Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of the extracellular matrix (ECM). Overexpression of MMPs is heavily implicated in osteoarthritis, rheumatoid arthritis, and tumor metastasis[2].
N-arylsulfonyl glycine derivatives act as potent, competitive inhibitors of MMPs. The mechanism of action relies on a dual-interaction model:
-
Zinc Chelation: The sulfonamide oxygen atoms and the deprotonated carboxylate of the glycine tail coordinate with the catalytic
ion in the enzyme's active site, displacing the catalytic water molecule. -
S1' Pocket Occupation: The derivatized 4-chloro-3-nitrobenzene ring (often modified via SNAr to include bulky hydrophobic groups) projects into the deep, hydrophobic S1' specificity pocket of the MMP, dictating the inhibitor's selectivity profile.
Logical relationship of MMP inhibition by N-arylsulfonyl glycine derivatives.
Analytical Characterization (Self-Validating System)
To ensure scientific integrity and validate the success of the synthesis, the following analytical parameters must be confirmed. Deviations from these benchmarks indicate competitive hydrolysis or di-sulfonylation[5].
-
H NMR (400 MHz, DMSO-
):- 12.75 (br s, 1H, -COOH)
-
8.52 (t,
= 6.1 Hz, 1H, -NH-SO -) -
8.41 (d,
= 2.2 Hz, 1H, Ar-H ortho to NO ) -
8.01 (dd,
= 8.4, 2.2 Hz, 1H, Ar-H) -
7.92 (d,
= 8.4 Hz, 1H, Ar-H ortho to Cl) -
3.78 (d,
= 6.1 Hz, 2H, -CH -)
-
Mass Spectrometry (ESI-MS): Expected
at m/z 293.0. A distinct 3:1 isotopic pattern at 293/295 will confirm the presence of the single chlorine atom. -
HPLC Purity: Run on a C18 reverse-phase column (Gradient: 10% to 90% Acetonitrile in Water with 0.1% TFA over 15 mins). The highly polar nature of the compound will result in an early-to-mid elution time compared to the starting sulfonyl chloride.
References
-
U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA.gov. Available at: [Link]
-
Taylor & Francis Online. "Annotated Patent Selections: N-arylsulfonyl glycine derivatives." Ashley Publications Ltd. Available at: [Link]
-
MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives." Crystals. Available at:[Link]
Sources
- 1. 96-61-7|N-Butyl-4-chloro-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 81473-65-6|2-(4-Chloro-3-nitrobenzenesulfonamido)acetic acid|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations | MDPI [mdpi.com]
